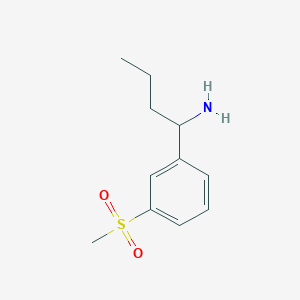
1-(3-(Methylsulfonyl)phenyl)butan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C11H17NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety.
Preparation Methods
The synthesis of 1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylsulfonyl)benzaldehyde and butan-1-amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the condensation of 3-(methylsulfonyl)benzaldehyde with butan-1-amine, followed by reduction and purification steps to obtain the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce various functional groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(methylsulfonyl)phenyl)ethan-1-amine and 1-(3-(methylsulfonyl)phenyl)propan-1-amine share structural similarities.
Uniqueness: The presence of the butan-1-amine moiety and the specific arrangement of functional groups in 1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-11(12)9-6-4-7-10(8-9)15(2,13)14/h4,6-8,11H,3,5,12H2,1-2H3 |
InChI Key |
PYGXFHHWASLJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















